GSK-LSD1 HCl

Description

Role of Histone Demethylases in Chromatin Biology

Epigenetic regulation is central to controlling gene expression and chromatin structure, with histone modifications being a core mechanism. mdpi.com Histone demethylases (HDMs) are enzymes that remove methyl groups from specific amino acid residues on histones, primarily lysine (B10760008) and arginine. mdpi.com This process of demethylation is crucial for gene regulation, as it can either activate or repress gene expression by altering the chromatin's state. mdpi.commdpi.com The dynamic nature of histone methylation, regulated by both methyltransferases and demethylases, allows cells to respond and adapt to various developmental and environmental signals. mdpi.comembopress.org These enzymes are integral to a wide range of nuclear processes, including transcription, DNA repair, and cell cycle control. embopress.orgnih.gov Dysregulation of HDM activity is often linked to the development of diseases, including cancer. mdpi.com

LSD1 as a Key Epigenetic Regulator

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered. tandfonline.comelifesciences.org It is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in a multitude of biological processes, including embryonic development, cell proliferation, and differentiation. researchgate.netplos.org The functional diversity of LSD1 stems from its complex structure and its interactions with various transcription factors and oncoproteins. cancerindex.org

LSD1 catalyzes the removal of methyl groups from mono- and dimethylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2) through a redox process. elifesciences.orgplos.orgnih.gov The demethylation of H3K4, an activation mark, leads to transcriptional repression. nih.govbiorxiv.org Conversely, when LSD1 removes methyl groups from H3K9, a repressive mark, it can act as a transcriptional co-activator. nih.govacs.org This dual function highlights the context-dependent nature of LSD1's activity. researchgate.net

The substrate specificity of LSD1 can be modulated by factors like alternative splicing. harvard.edu For instance, a neuron-specific isoform, LSD1+8a, preferentially demethylates H3K9, thereby activating gene expression, in contrast to the canonical form that targets H3K4. harvard.edu Beyond histones, LSD1 can also demethylate several non-histone proteins, including p53, DNMT1, and STAT3, further expanding its regulatory influence on cellular processes. researchgate.netnih.gov

LSD1 does not function in isolation; its ability to demethylate nucleosomal histones requires its incorporation into large multi-protein complexes. tandfonline.com The most studied of these are the CoREST (Co-repressor for RE1-silencing transcription factor) and NuRD (Nucleosome Remodeling and Deacetylase) complexes. tandfonline.comnih.govfrontiersin.org

The CoREST complex typically includes LSD1, the corepressor protein RCOR1 (CoREST), and histone deacetylases (HDACs) like HDAC1 and HDAC2. tandfonline.comnih.gov Within this complex, the demethylation activity of LSD1 on H3K4 is coupled with histone deacetylation by HDACs to establish a repressive chromatin state. nih.gov The interaction with CoREST is mediated by LSD1's "Tower" domain and is crucial for its activity on nucleosomal substrates and for protecting LSD1 from degradation. tandfonline.comnih.govpnas.org

LSD1 also associates with the NuRD complex through its Tower domain's interaction with metastasis-associated proteins (MTAs). frontiersin.org The NuRD complex, which includes chromatin remodeling ATPases and HDACs, plays a key role in decommissioning enhancers important for pluripotency to facilitate cell differentiation. frontiersin.org

In addition to its enzymatic activity, LSD1 serves a critical non-catalytic scaffolding function, assembling chromatin modifier and transcription factor complexes. researchgate.netnih.gov This scaffolding role is essential for its biological functions and, in some cases, is independent of its demethylase activity. biorxiv.orgashpublications.org For example, in acute myeloid leukemia (AML), the survival of cancer cells depends on the scaffolding function of LSD1 to mediate protein-protein interactions, rather than its enzymatic activity. ashpublications.org

LSD1 acts as a scaffold to recruit proteins like Growth Factor Independence 1 (GFI1) to specific gene enhancers. nih.gov Studies have shown that the antiproliferative effects of some active-site LSD1 inhibitors are driven by the disruption of these protein-protein interactions rather than the inhibition of demethylation. researchgate.net Furthermore, LSD1 can control the stability of other proteins, such as DNMT1 and UHRF1, by acting as a scaffold to bring them into proximity with deubiquitinating enzymes, a process that is independent of its catalytic function. biorxiv.org

Involvement in Transcriptional Co-Repressor Complexes (CoREST, NuRD)

Therapeutic Relevance of LSD1 Inhibition

LSD1 is frequently overexpressed in a variety of human cancers, including solid tumors and leukemia, where it promotes tumor growth and progression. nih.govieo.it Its role in maintaining the proliferation and blocking the differentiation of cancer cells makes it a promising therapeutic target. ieo.itnih.gov Inhibition of LSD1 has been shown to hinder tumor growth, induce differentiation, and prolong survival in preclinical models of glioblastoma and AML. nih.govieo.it

GSK-LSD1 is a potent, irreversible, and selective inhibitor of LSD1. targetmol.comthesgc.org It functions as a mechanism-based inhibitor with an IC50 of 16 nM and demonstrates over 1000-fold selectivity against other related FAD-dependent enzymes. targetmol.comthesgc.org By inhibiting LSD1, GSK-LSD1 can induce changes in gene expression and potently inhibit the proliferation of various cancer cell lines. thesgc.org The development of specific LSD1 inhibitors like GSK-LSD1 provides a valuable chemical tool to probe the enzyme's function and explore its therapeutic potential in oncology and other diseases associated with epigenetic dysregulation. thesgc.orgeurekalert.orgacs.org

Data Tables

Chemical Properties of GSK-LSD1 HCl

| Property | Value | Source(s) |

| Compound Name | GSK-LSD1 dihydrochloride | targetmol.com |

| Synonyms | GSK-LSD1 2HCl, GSK-LSD1 (hydrochloride) | targetmol.com |

| CAS Number | 2102933-95-7 | targetmol.comcaymanchem.com |

| Molecular Formula | C₁₄H₂₂Cl₂N₂ | targetmol.combiocrick.com |

| Molecular Weight | 289.24 g/mol | targetmol.combiocrick.com |

| Mechanism | Irreversible LSD1 inhibitor | targetmol.comcaymanchem.com |

| IC50 | 16 nM | targetmol.comthesgc.orgcaymanchem.com |

| Selectivity | >1000-fold over MAO-A, LSD2, MAO-B | targetmol.comthesgc.org |

Key Proteins and Complexes in LSD1-Mediated Regulation

| Protein/Complex | Key Function(s) | Interacting Partners | Source(s) |

| LSD1/KDM1A | Histone demethylase (H3K4me1/2, H3K9me1/2); Scaffolding protein. | CoREST, NuRD, HDACs, Transcription Factors (e.g., GFI1), p53, DNMT1. | tandfonline.comresearchgate.netresearchgate.netnih.gov |

| CoREST Complex | Transcriptional co-repressor complex enabling LSD1 activity on nucleosomes. | LSD1, RCOR1, HDAC1, HDAC2. | tandfonline.comnih.govfrontiersin.org |

| NuRD Complex | Nucleosome remodeling and deacetylase complex involved in gene repression and cell differentiation. | LSD1, MTA proteins, CHD proteins, HDAC1/2. | frontiersin.orgplos.org |

Structure

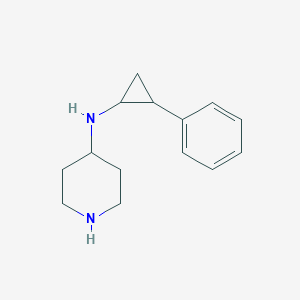

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

N-(2-phenylcyclopropyl)piperidin-4-amine |

InChI |

InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2 |

InChI Key |

BASFYRLYJAZPPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3 |

Origin of Product |

United States |

Pharmacological Profile and Mechanism of Action of Gsk Lsd1 Hcl

Inhibitor Classification: Potency, Selectivity, and Irreversibility

GSK-LSD1 HCl is characterized by its potent, selective, and irreversible inhibition of its target enzyme, making it a valuable tool for epigenetic research.

Irreversible, Mechanism-Based Inhibition of Lysine (B10760008) Specific Demethylase 1 (LSD1)

This compound is a potent and irreversible inhibitor of Lysine Specific Demethylase 1 (LSD1), with a reported IC₅₀ value of 16 nM. medchemexpress.comselleckchem.comtocris.com This irreversible inhibition is mechanism-based, meaning the compound is processed by the enzyme's catalytic machinery, leading to a permanent inactivation of the enzyme. thesgc.orgcaymanchem.com LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene regulation by removing methyl groups from specific lysine residues on histone proteins, primarily H3K4me1/2 and H3K9me1/2. apexbt.comnih.govoup.com The inhibition of LSD1 by this compound has been shown to induce changes in gene expression. selleckchem.comthesgc.org

Selectivity Profile (e.g., over LSD2, Monoamine Oxidases MAO-A, MAO-B)

A key feature of this compound is its high selectivity for LSD1 over other closely related FAD-dependent enzymes. thesgc.org Research indicates that it is over 1,000-fold more selective for LSD1 than for Lysine Specific Demethylase 2 (LSD2) and the monoamine oxidases, MAO-A and MAO-B. medchemexpress.comselleckchem.comtocris.comthesgc.orgcaymanchem.com This high degree of selectivity is critical for ensuring that observed biological effects are attributable to the inhibition of LSD1 and not off-target interactions with other enzymes. thesgc.org While highly selective, at a concentration of 10 µM, this compound has shown some inhibitory activity against the 5-HT transporter (74% inhibition), 5-HT1A (49% inhibition), and the dopamine (B1211576) transporter (39% inhibition). thesgc.orgapexbt.com

Table 1: In Vitro Potency and Selectivity of this compound

| Target Enzyme | IC₅₀ (nM) | Selectivity Fold |

|---|---|---|

| LSD1 | 16 | - |

| LSD2 | >16,000 | >1000 |

| MAO-A | >16,000 | >1000 |

Data sourced from multiple studies. medchemexpress.comselleckchem.comtocris.comthesgc.orgcaymanchem.com

Classification as a Chemical Probe/Tool Compound

Due to its demonstrated potency, selectivity, and well-defined mechanism of action, this compound is classified as a chemical probe. thesgc.orgapexbt.com Chemical probes are small molecules used to study the function of proteins and are essential tools in chemical biology and drug discovery. acs.orgnih.govresearchgate.net this compound's reliability as a tool compound allows researchers to specifically investigate the roles of LSD1 in various biological processes, including its involvement in cancer and other diseases. thesgc.orgacs.orgnih.govresearchgate.netsigmaaldrich.com It is made available to the scientific community through partnerships like the one with the Structural Genomics Consortium (SGC). thesgc.orgsigmaaldrich.com

Molecular Mechanisms of LSD1 Inhibition by this compound

The inhibitory action of this compound is a result of specific chemical interactions within the active site of the LSD1 enzyme.

Covalent Adduct Formation with Flavin Adenine Dinucleotide (FAD)

The mechanism of irreversible inhibition by this compound involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of LSD1. sigmaaldrich.com The cyclopropylamine (B47189) moiety of GSK-LSD1 is recognized by the enzyme and, through the catalytic process, forms a stable, covalent bond with the FAD cofactor. aacrjournals.org This covalent modification permanently inactivates the enzyme. researchgate.net

Disruption of LSD1 Enzymatic Demethylase Activity

By forming a covalent adduct with the FAD cofactor, this compound directly disrupts the enzymatic demethylase activity of LSD1. researchgate.netnih.gov The modification of FAD prevents it from participating in the electron transfer reactions required for the removal of methyl groups from histone substrates. nih.gov This disruption of LSD1's catalytic function leads to an accumulation of methylated histones, such as H3K4me2, at specific gene loci, thereby altering gene transcription and subsequent cellular processes. aacrjournals.org

Impact on Chromatin Accessibility and Histone Methylation Status

The inhibition of LSD1 by this compound leads to significant changes in the chromatin structure and histone methylation patterns within cells. These alterations are central to its mechanism of action.

Treatment with this compound has been shown to result in global increases in chromatin accessibility. nih.gov This means that the DNA becomes more "open" and accessible to transcription factors and other regulatory proteins. In a study on Lsd1-deficient germinal center B cells, loci with gained chromatin accessibility were associated with upregulated gene transcripts. nih.gov This suggests that by making specific regions of the genome more accessible, this compound can facilitate the expression of genes that are normally silenced.

A primary consequence of LSD1 inhibition by this compound is the accumulation of H3K4me1 and H3K4me2 at regulatory elements of genes. nih.gov LSD1 normally acts to remove these methyl marks, which are associated with active or poised enhancers and promoters. plos.org

In epidermal progenitors, treatment with GSK-LSD1 led to a global increase of 15% in H3K4 monomethylated regions and approximately 6% in H3K4 dimethylated regions. nih.gov

The increases in H3K4me1 and H3K4me2 were particularly enriched at promoter regions. nih.gov

Inhibition of LSD1 with GSK-LSD1 has been shown to increase H3K4 methylation, which in turn can lead to the expression of tumor-suppressor genes.

The table below summarizes the observed effects of GSK-LSD1 on H3K4 methylation in epidermal progenitors.

| Histone Mark | Global Increase | Location of Enrichment |

| H3K4me1 | 15% | Promoter regions |

| H3K4me2 | 6% | Promoter regions |

Data sourced from a study on epidermal progenitors treated with GSK-LSD1. nih.gov

In addition to its effects on H3K4 methylation, LSD1 can also demethylate H3K9me1 and H3K9me2, which are typically associated with gene repression. acs.orgd-nb.info Therefore, inhibition of LSD1 by this compound can also lead to an increase in these repressive marks in certain cellular contexts. medchemexpress.com The specific effect on H3K9 methylation can depend on the protein complexes with which LSD1 is associated. plos.org For example, when complexed with the androgen receptor, LSD1 can act as a transcriptional activator by demethylating H3K9. acs.org Thus, the impact of this compound on H3K9 methylation and subsequent gene expression is context-dependent.

Increased Histone H3 Lysine 4 Methylation (H3K4me1/me2) at Regulatory Elements

Modulation of Gene Expression Patterns

By altering chromatin accessibility and histone methylation, this compound ultimately modulates gene expression patterns. medchemexpress.comthesgc.orgsigmaaldrich.com This can lead to the induction of differentiation programs and the inhibition of cell proliferation in various cancer cell lines. medchemexpress.comnih.gov

In small cell lung cancer (SCLC) cells, GSK2879552 treatment leads to changes in the expression of neuroendocrine marker genes. researchgate.net

Inhibition of LSD1 in Merkel cell carcinoma (MCC) leads to the derepression of key regulators of the neuronal lineage. nih.gov

In human neural stem cells, LSD1 inhibition resulted in the upregulation of genes in the Notch signaling pathway. oup.com

Studies in acute myeloid leukemia (AML) cell lines have shown that GSK2879552 treatment can induce the expression of cell surface markers associated with differentiation, such as CD11b and CD86. researchgate.net

The following table provides examples of gene expression changes induced by this compound in different cell types.

| Cell Type | Effect of this compound | Reference |

| Small Cell Lung Cancer (SCLC) | Changes in neuroendocrine marker gene expression | researchgate.net |

| Merkel Cell Carcinoma (MCC) | Derepression of neuronal lineage regulators | nih.gov |

| Human Neural Stem Cells | Upregulation of Notch signaling pathway genes | oup.com |

| Acute Myeloid Leukemia (AML) | Increased expression of differentiation markers (CD11b, CD86) | researchgate.net |

Disruption of Specific Protein-Protein Interactions (PPIs)

Beyond its direct enzymatic inhibition, this compound can also disrupt the interaction of LSD1 with other proteins, which is crucial for its function as a transcriptional co-repressor.

LSD1 is a key component of the CoREST (Co-repressor for element-1-silencing transcription factor) complex, which also includes HDAC1/2 and CoREST1-3. nih.gov This complex is essential for repressing the expression of certain genes. Treatment with GSK-LSD1 has been shown to disrupt the integrity of the LSD1-CoREST complex. nih.gov

LSD1-Growth Factor Independence 1B (GFI1B) Interaction Perturbation

A crucial aspect of this compound's mechanism is its ability to disrupt the non-enzymatic, scaffolding function of LSD1, particularly its interaction with the transcription factor Growth Factor Independence 1B (GFI1B). nih.govresearchgate.net The GFI1B protein contains an N-terminal SNAG (Snail/Gfi1) domain that mimics the histone H3 N-terminus, allowing it to bind with high affinity to the LSD1 active site. researchgate.net This interaction is vital for recruiting the LSD1-CoREST complex to specific genomic locations, leading to the silencing of GFI1B target genes. nih.govresearchgate.net

The anti-proliferative effects of LSD1 inhibitors like this compound in certain cancers, such as acute myeloid leukemia (AML), are primarily driven by the disruption of this LSD1-GFI1B complex rather than the inhibition of LSD1's demethylase activity alone. nih.govresearchgate.net By binding to the active site, this compound prevents the association of GFI1B with LSD1. researchgate.net This dissociation disrupts the recruitment of corepressor complexes to GFI1B-target enhancers. nih.gov Consequently, the inhibition of the GFI1B-LSD1 interaction by GSK-LSD1 leads to the activation of myeloid-associated genes, which are normally repressed, thereby promoting cellular differentiation. nih.govresearchgate.net Studies have shown that the chemical disruption of this interaction with GSK-LSD1 can recapitulate the genetic hallmarks observed when the interaction is naturally mutated. researchgate.net

| Feature | Description | Source(s) |

| Interaction Disrupted | LSD1-GFI1B protein-protein interaction | nih.govresearchgate.net |

| Mechanism of Disruption | GSK-LSD1 binds to the LSD1 active site, blocking GFI1B association. | researchgate.net |

| Functional Consequence | Prevents recruitment of LSD1-CoREST complex to GFI1B target genes. | nih.gov |

| Downstream Effect | Activation of GFI1B-target genes, promoting differentiation. | nih.govresearchgate.net |

Reprogramming of LSD1-Transcription Factor Interactions (e.g., LSD1-C/EBPα Association)

Beyond GFI1B, the inhibition of LSD1 by this compound leads to a broader reprogramming of transcription factor networks. nih.govfrontiersin.org This includes transcription factors that are modulated by LSD1-regulated enhancers, such as CCAAT/enhancer-binding protein α (C/EBPα). nih.govfrontiersin.org

In the context of erythroid leukemia, LSD1 plays a key role in balancing lineage-specific transcription factors. It facilitates the function of the erythroid factor GATA1 while repressing the granulo-monocytic factor C/EBPα. frontiersin.orgresearchmap.jp Treatment with an LSD1 inhibitor like this compound reverses this balance. By inhibiting LSD1, the epigenetic downregulation of C/EBPα is lifted, allowing it to become dominant over GATA1. researchmap.jp This shift leads to the activation of differentiation-related genes. frontiersin.org For instance, increased C/EBPα expression has been shown to upregulate the expression of ligands for natural killer (NK) cell receptors, enhancing the ability of NK cells to lyse leukemia cells. thno.org The inhibition of LSD1 can also block its interaction with other transcription factors like SNAI2, leading to the upregulation of epidermal differentiation genes. simpsonskinlab.org

Cellular Consequences of LSD1 Inhibition by this compound

The pharmacological inhibition of LSD1 by this compound triggers significant downstream cellular events, including the induction of autophagy and the potent suppression of cancer cell growth.

Induction of Autophagosome Formation

This compound has been demonstrated to induce autophagy, a cellular process for degrading and recycling cellular components. medchemexpress.com A key indicator of autophagy is the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II), which associates with the membranes of autophagosomes. researchgate.net Treatment of U2OS osteosarcoma cells with this compound was shown to induce the formation of LC3-II. medchemexpress.com Furthermore, electron microscopy of these cells confirmed the formation of double-membrane autophagosomes following treatment with this compound, providing direct visual evidence of autophagy induction. medchemexpress.com

| Cell Line | Observation | Method | Source(s) |

| U2OS | Induction of LC3-II formation | Western Blot | medchemexpress.com |

| U2OS | Formation of autophagosomes | Electron Microscopy | medchemexpress.com |

Inhibition of Cell Proliferation and Growth

A primary consequence of LSD1 inhibition by this compound is the potent inhibition of cell proliferation and growth across various cancer types. medchemexpress.comnih.gov this compound has been shown to inhibit the growth of cancer cell lines with an average half-maximal effective concentration (EC50) of less than 5 nM. apexbt.comselleckchem.com

This anti-proliferative effect is observed in numerous malignancies. In hepatocellular carcinoma (HCC), inhibition of LSD1 suppresses cell proliferation both in vitro and in vivo. nih.gov Similarly, in Merkel cell carcinoma (MCC), treatment with this compound significantly reduces cell growth and can lead to tumor regression in animal models. embopress.org The mechanism often involves the induction of cell cycle arrest and the promotion of cellular differentiation, thereby halting the uncontrolled proliferation characteristic of cancer cells. embopress.orgfrontiersin.org

| Cancer Type | Effect of this compound | Source(s) |

| Various Cancer Cell Lines | Inhibits cell growth (Avg. EC50 < 5 nM) | apexbt.comselleckchem.com |

| Hepatocellular Carcinoma (HCC) | Suppresses cell proliferation | nih.gov |

| Merkel Cell Carcinoma (MCC) | Reduces cell growth in vitro and in vivo | embopress.org |

| Breast Cancer (BC) | Suppresses proliferation via cell cycle arrest and differentiation | frontiersin.org |

Preclinical Research Applications and Biological Impact

Role in Cancer Biology and Therapeutics

The chemical compound GSK-LSD1 HCl, a potent and selective irreversible inactivator of Lysine-specific demethylase 1 (LSD1), has been the subject of extensive preclinical research, particularly in the context of oncology. nih.govapexbt.comthesgc.org LSD1 is a histone-modifying enzyme that plays a crucial role in regulating gene expression by demethylating lysine (B10760008) 4 on histone H3, and it is frequently overexpressed in various cancers, including acute myeloid leukemia (AML). nih.govnih.gov The anti-tumor activity of GSK-LSD1 has been described, with studies demonstrating its ability to induce gene expression changes and inhibit the growth of cancer cell lines. thesgc.orgselleckchem.com

Hematological Malignancies

LSD1 is a critical regulator of hematopoiesis, and its dysregulation is implicated in the pathogenesis of several hematological malignancies. nih.govthesgc.org Its role in AML is particularly well-documented, where it is involved in the maintenance of leukemic stem cells and the progression of the disease. nih.govfebscongress.org Consequently, LSD1 has emerged as a promising therapeutic target in this context. nih.govaacrjournals.org

Preclinical studies have consistently demonstrated the potential of this compound in the treatment of AML. apexbt.comthesgc.org The compound has been shown to inhibit the proliferation of a majority of AML cell lines and reduce the formation of blasts in primary AML bone marrow samples. nih.gov The primary mechanism of action in AML cells involves the induction of differentiation and proliferation arrest. nih.gov

A key effect of GSK-LSD1 in AML cells is the induction of myeloid differentiation. nih.govnih.gov Inhibition of LSD1 by GSK-LSD1 leads to the upregulation of genes associated with myeloid differentiation, such as GFI1, CD11b, and CD86. aacrjournals.org This is often accompanied by morphological changes consistent with cell maturation. nih.gov For instance, treatment with GSK-LSD1 has been shown to induce immunophenotypic evidence of myeloid differentiation in AML blasts. nih.gov This pro-differentiation effect is a cornerstone of its antileukemic activity, as it forces the immature, rapidly proliferating cancer cells to mature into non-dividing, functional myeloid cells. rarecancernews.com

Table 1: Effect of GSK-LSD1 on AML Cell Differentiation Markers

| Cell Line / Model | Treatment | Outcome | Reference |

|---|---|---|---|

| MLL-AF9 AML blasts | GSK-LSD1 | Immunophenotypic and morphologic evidence of myeloid differentiation | nih.gov |

| Patient-derived AML cells | GSK-LSD1 | Upregulation of differentiation-associated factors (e.g., GFI1, CD11b, CD86) | aacrjournals.org |

| AML cell lines | LSD1 inhibition | Induction of differentiation markers (CD11b and CD86) | nih.gov |

| AML cells | LSD1 inhibition | Induction of myeloid differentiation | aacrjournals.orgnih.gov |

The antitumor effects of GSK-LSD1 have been validated in in vivo murine models of AML. In a mouse model of AML driven by the MLL-AF9 fusion protein, treatment with GSK-LSD1 resulted in a significant reduction of primitive leukemia cells in the bone marrow. nih.gov More importantly, GSK-LSD1–treated mice exhibited markedly improved survival compared with control mice, with some treated mice showing no detectable disease long after transplantation. nih.gov In some cases, GSK-LSD1 treatment led to complete eradication of leukemia in the treated mice. nih.gov Serial transplantation studies further confirmed the lasting effect of the treatment, as cells harvested from GSK-LSD1-treated mice showed reduced leukemogenic potential when transplanted into secondary recipient mice, leading to improved survival in the recipient animals. nih.gov

Table 2: Survival Data from Murine Models of AML Treated with GSK-LSD1

| Mouse Model | Treatment Group | Median Survival | Outcome | Reference |

|---|---|---|---|---|

| MLL-AF9 AML | Vehicle Control | 39 days | N/A | nih.gov |

| MLL-AF9 AML | GSK-LSD1 | 78 days | Markedly improved survival; some mice disease-free at 248 days | nih.gov |

| Tertiary recipients (Vehicle-treated cells) | N/A | 23 days | N/A | nih.gov |

| Tertiary recipients (GSK-LSD1-treated cells) | N/A | 51 days | Improved survival; only 50% succumbed to AML | nih.gov |

Researchers have explored combining GSK-LSD1 with other targeted agents to enhance its therapeutic efficacy. One such promising combination is with inhibitors of Glycogen Synthase Kinase 3 (GSK3). rarecancernews.com A screen for small molecules that could synergize with GSK-LSD1 in inducing AML cell differentiation identified the GSK3 inhibitor LY2090314. nih.govrarecancernews.com The simultaneous inhibition of LSD1 and GSK3 robustly promotes the therapeutic differentiation of AML cell lines and primary human AML cells. researchgate.net This combination has been shown to alter the genetic activity of cancer cells, notably reducing the activity of the WNT signaling pathway, a key driver of growth in many cancers. rarecancernews.com In mouse models of aggressive AML, the combination of GSK-LSD1 and a GSK3 inhibitor led to substantially improved survival, with most of the treated mice living for 100 days or longer, whereas single-agent treatments had minimal effect. rarecancernews.com

Another well-studied synergistic combination is GSK-LSD1 with all-trans retinoic acid (ATRA), a drug currently used to treat acute promyelocytic leukemia (APL) by promoting the differentiation of cancer cells. nih.gov The combination of an LSD1 inhibitor and ATRA has been shown to result in synergistic effects on cell proliferation, markers of differentiation, and, importantly, cytotoxicity in a range of AML cell lines. nih.gov This enhanced anti-leukemic activity was observed across different AML subtypes. nih.gov The combination therapy is more effective at inhibiting the growth of AML cell lines and primary patient samples than either agent alone. nih.gov Mechanistically, this synergy is thought to overcome the largely cytostatic effects of LSD1 inhibition alone, leading to enhanced, caspase-mediated cell death. nih.gov

Synergy with All-Trans Retinoic Acid (ATRA)

Myelodysplastic Syndromes

Solid Tumors

The therapeutic potential of inhibiting LSD1 with GSK-LSD1 has also been explored in solid tumors, with significant findings in neuroendocrine cancers like Merkel Cell Carcinoma.

Merkel Cell Carcinoma (MCC) is an aggressive neuroendocrine skin cancer where epigenetic regulators are being explored as therapeutic targets. embopress.orgnih.govresearchgate.net Pharmacological screens identified LSD1 as a dependency for MCC growth. embopress.orgnih.gov

Treatment with GSK-LSD1 has demonstrated a strong ability to inhibit MCC tumor growth in in vivo xenograft models. nih.govnih.gov In one study modeling the growth of micrometastases, mice were treated with GSK-LSD1 one day after the injection of MCC cells. nih.gov While all mice in the vehicle-treated control group developed tumors, all mice treated with GSK-LSD1 remained tumor-free. nih.gov Other xenograft studies using established MKL-1 and WaGa virus-positive MCC cell lines also showed that LSD1 inhibition significantly reduced tumor growth rates. nih.govmdpi-res.com

Table 2: Effect of GSK-LSD1 on Merkel Cell Carcinoma Xenograft Models

| Cell Line(s) | Experimental Model | Treatment | Outcome | Reference |

|---|---|---|---|---|

| MCC Cells | Subcutaneous injection to model micrometastases | GSK-LSD1 | All (8/8) treated mice remained tumor-free, whereas all (8/8) vehicle-treated mice grew tumors. | nih.gov |

A key mechanism behind the anti-tumor effect of GSK-LSD1 in MCC is the derepression of genes that control cell identity. embopress.orgnih.govresearchgate.net Inhibition of LSD1 in MCC cells leads to the derepression of transcriptional master regulators of the neuronal lineage. embopress.orgnih.gov This epigenetic reprogramming reactivates a gene expression signature that resembles that of normal, healthy Merkel cells. nih.govresearchgate.net Proteomic analysis of MCC cells treated with GSK-LSD1 confirmed that upregulated proteins were enriched in pathways related to neuron differentiation and axonogenesis. nih.gov This induced differentiation is coupled with cell cycle arrest and cell death, highlighting LSD1's role in maintaining the proliferative and undifferentiated state of MCC. embopress.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | GSK-LSD1 dihydrochloride, GSK-LSD-1 |

| GSK-2879552 | - |

| PU.1 | - |

| C/EBPα | CCAAT/enhancer-binding protein alpha |

| BCL6 | B-cell lymphoma 6 |

| ORY-1001 | Iadademstat |

| EPZ4777 | - |

Activation of Merkel Cell Gene Expression Signature

Glioblastoma Stem Cells (GSCs)

Glioblastoma is a highly aggressive brain tumor characterized by the presence of glioblastoma stem cells (GSCs), which contribute to tumor maintenance and resistance to therapy. nih.gov Targeting the epigenetic regulator LSD1 has emerged as a strategy to combat these resilient cells. nih.gov

In preclinical studies using a diverse panel of patient-derived glioblastoma stem cell lines, LSD1 inhibitors, including GSK-LSD1, have demonstrated cytotoxic and selective growth inhibitory effects. nih.gov These effects were observed across GSC lines with varying molecular subtypes and sensitivities to radiation, indicating a broad potential applicability for this therapeutic approach. nih.gov The inhibition of LSD1 is associated with a loss of stemness, induction of differentiation, and apoptosis in GSCs. nih.gov

The in vivo efficacy of GSK-LSD1 has been evaluated in orthotopic xenograft models of glioblastoma, where human GSCs are implanted into the brains of immunodeficient mice. In a radioresistant GSC model, long-term treatment with GSK-LSD1 resulted in a significant, albeit delayed, regression of the tumor burden. nih.gov However, this tumor reduction was often transient, with eventual tumor regrowth observed. nih.gov This pattern of regression followed by relapse suggests the development of adaptive resistance mechanisms within the tumor. nih.govnih.gov

Table 1: Effects of this compound on Glioblastoma Stem Cell (GSC) Xenografts| Model System | Treatment | Observed Effect | Citation |

|---|---|---|---|

| Orthotopic Xenograft (MDA-GSC20) | GSK-LSD1 | Delayed but strong tumor regression, followed by eventual tumor regrowth. | nih.gov |

| Orthotopic Xenograft (murine pHGG) | GSK-LSD1 | Initial reduction in tumor burden and survival benefit, which was not sustained over time. | nih.gov |

Growth Inhibitory Effects in Patient-Derived Models

Lung Adenocarcinoma (LUAD)

Lung adenocarcinoma is the most common subtype of non-small cell lung cancer (NSCLC), and the overexpression of LSD1 is linked to high malignancy and poor prognosis in this disease.

Preclinical studies have demonstrated that inhibiting LSD1 can lead to tumor growth arrest in LUAD. In vitro, treatment of human LUAD cell lines (A549 and NCI-H1975) with GSK-LSD1 2HCl limited their clone formation and migratory abilities in a dose-dependent manner. This indicates a direct anti-proliferative effect on the cancer cells. While studies on other LSD1 inhibitors like HCI-2509 have shown significant reduction in tumor formation and progression in in vivo LUAD mouse models, research specifically highlights that LSD1 inhibition by GSK-LSD1 prevents LUAD tumor growth and metastasis. The mechanism involves the downregulation of PD-L1, which has non-immune roles in promoting cancer cell proliferation.

Table 2: In Vitro Effects of this compound on Lung Adenocarcinoma (LUAD) Cells| Cell Lines | Treatment | Observed Effect | Citation |

|---|---|---|---|

| A549, NCI-H1975 | GSK-LSD1 2HCl | Limited clone formation ability and scratch healing (migration) in a dose-dependent manner. |

Interference with Epidermal Growth Factor Receptor (EGFR) Downstream Signaling

Preclinical studies have indicated that GSK-LSD1 can interfere with the downstream signaling of the Epidermal Growth Factor Receptor (EGFR). In the context of oral squamous cell carcinoma (OSCC), pharmacological inhibition of LSD1 with GSK-LSD1 has been shown to down-regulate the EGF signaling pathway. nih.govoncotarget.com Specifically, treatment with GSK-LSD1 was found to inhibit the EGF-induced proliferation of OSCC cells. nih.gov This inhibitory effect is associated with a reduction in the phosphorylation of key downstream signaling molecules, including AKT, ERK1/2, and NF-κB-p65. nih.gov These findings suggest that the anti-cancer effects of GSK-LSD1 may, in part, be mediated through its ability to attenuate EGFR-driven signaling cascades that are crucial for cancer cell growth and survival. nih.gov

Thyroid Cancer Progression

Research has highlighted the significant role of KDM1A (LSD1) in promoting the progression and maintaining the stemness of thyroid cancer cells through the Wnt/β-catenin signaling pathway. nih.gov GSK-LSD1, as a highly selective inhibitor of KDM1A, has demonstrated a notable ability to inhibit thyroid cancer progression. selleckchem.comnih.gov In preclinical models, GSK-LSD1 treatment led to a dramatic down-regulation of cancer stem cell markers and significantly inhibited spheroid formation in thyroid cancer cells. nih.gov Mechanistically, the inhibition of KDM1A by GSK-LSD1 has been shown to down-regulate antagonists of the Wnt pathway, thereby impacting cancer stemness. nih.gov Furthermore, the use of GSK-LSD1 has been found to enhance the sensitivity of thyroid cancer cells to chemotherapy, suggesting a potential for combination therapeutic strategies. nih.gov

Hepatocellular Carcinoma (HCC)

In the context of hepatocellular carcinoma (HCC), the overexpression of LSD1 has been associated with tumor progression and poor patient survival. nih.gov Pharmacological inhibition of LSD1 presents a potential therapeutic avenue for this malignancy. nih.gov Preclinical studies have demonstrated that LSD1 inhibitors can suppress the proliferation of human HCC cells in vitro and impede tumor growth in both cell-derived and patient-derived xenograft models in vivo. nih.gov The mechanism of action involves the induction of GADD45B, a novel target gene of LSD1, through increased histone H3 at lysine 4 (H3K4) methylation at its promoter. researchgate.net The level of LSD1 in human HCC tissues has been observed to correlate with a decreased level of GADD45B, which is associated with HCC progression and predicts poor patient survival. researchgate.net

Oral Squamous Cell Carcinoma (OSCC)

The role of LSD1 in the pathogenesis of oral squamous cell carcinoma (OSCC) has been a subject of investigation, with studies revealing its upregulation in malignant OSCC tissues and a correlation with progressive tumor stages. nih.govoncotarget.com In an orthotopic oral cancer mouse model, the overexpression of LSD1 was found to promote metastasis, while its knockdown inhibited tumor spread, identifying LSD1 as a key regulator of OSCC metastasis. nih.govoncotarget.com The pharmacological inhibition of LSD1 with GSK-LSD1 has been shown to epigenetically attenuate OSCC growth and metastasis. nih.govmedchemexpress.com Treatment with GSK-LSD1 down-regulated the EGF signaling pathway and attenuated the expression of factors promoting epithelial-to-mesenchymal transition (EMT) and the OSCC microenvironment, such as CTGF/CCN2, MMP13, LOXL4, and vimentin, while increasing the expression of E-cadherin. nih.govoncotarget.com

Breast Cancer

LSD1 is overexpressed in various types of cancer, including breast cancer. tandfonline.comnih.gov In preclinical breast cancer models, the inhibition of LSD1 has been shown to have anti-tumor effects. For instance, in triple-negative breast cancer (TNBC), a hydrogel-loaded formulation of the LSD1 inhibitor GSK-LSD1 was observed to increase the proportion of CD8+ T cells and the ratio of CD8+ T cells to regulatory T cells (Tregs) in the tumor microenvironment. frontiersin.org This suggests that LSD1 inhibition can enhance anti-tumor immunity. Furthermore, in chemoresistant breast cancer models, GSK-LSD1, either alone or in combination with chemotherapy agents like 5-fluorouracil, was able to downregulate the tumor-initiating cell population and enhance T-cell mediated antitumor immunity. ntu.edu.sg This was evidenced by increased CD8+ T cell infiltration and an increased CD8+/Treg ratio, leading to reduced postsurgical relapse rates and metastatic capacities. ntu.edu.sg

Prostate Cancer

The overexpression of LSD1 has also been documented in prostate cancer. tandfonline.comnih.govfrontiersin.org Inhibition of LSD1 has been explored as a therapeutic strategy in this context. frontiersin.org Studies have shown that while catalytic inhibitors of LSD1 like GSK-2879552 did not significantly affect the viability of prostate cancer cells at certain doses, allosteric inhibitors demonstrated more potent anti-proliferative effects, particularly in neuroendocrine prostate cancer (NEPC) cell lines. frontiersin.orgnih.gov Mechanistic studies have revealed that LSD1 can promote the survival of prostate cancer cells by down-regulating the protein levels of FBXW7, a tumor suppressor, in a manner that appears to be independent of its demethylase activity. frontiersin.org This suggests that blocking the non-catalytic functions of LSD1 may be a promising therapeutic approach for certain subtypes of prostate cancer. nih.gov

Small Cell Lung Cancer (SCLC)

Small cell lung cancer (SCLC) has been identified as a tumor type that is particularly sensitive to the inhibition of LSD1. researchgate.nettandfonline.comnih.govnih.gov Proliferation screens of numerous cancer cell lines have indicated that SCLC cells are sensitive to the growth-inhibiting effects of LSD1 inhibitors like GSK2879552. researchgate.nettandfonline.comnih.gov The anti-proliferative activity of these inhibitors in SCLC is predominantly cytostatic. tandfonline.comselleckchem.com The proposed mechanism of action involves the inhibition of histone demethylation by LSD1, which leads to changes in the expression of neuroendocrine marker genes. researchgate.netnih.gov These alterations in gene expression are thought to contribute to the in vitro and in vivo growth inhibition of SCLC cells. researchgate.netnih.gov

Data Tables

Table 1: Effects of GSK-LSD1 on EGFR Downstream Signaling in Oral Squamous Cell Carcinoma

| Cell Line | Treatment | Effect on Proliferation | Effect on Downstream Signaling |

| HSC-3 | GSK-LSD1 (1 and 10 μM) | Inhibition of EGF-induced proliferation | Inhibition of phospho-AKT, -ERK1/2, and -NF-κB-p65 nih.gov |

Table 2: Impact of GSK-LSD1 on Thyroid Cancer Cell Properties

| Cell Line | Treatment | Effect on Cancer Stem Cell Markers | Effect on Spheroid Formation |

| CAL-62 | GSK-LSD1 | Dramatic down-regulation nih.gov | Significant inhibition nih.gov |

| ACT1 | GSK-LSD1 | Dramatic down-regulation nih.gov | Significant inhibition nih.gov |

Table 3: Preclinical Efficacy of LSD1 Inhibition in Hepatocellular Carcinoma

| Model | Treatment | Effect on Proliferation/Tumor Growth |

| Human HCC cell lines (in vitro) | LSD1 inhibitors | Suppression of proliferation nih.gov |

| Cell-derived xenograft (in vivo) | LSD1 inhibitors | Inhibition of tumor growth nih.gov |

| Patient-derived xenograft (in vivo) | LSD1 inhibitors | Inhibition of tumor growth nih.gov |

Table 4: Effects of GSK-LSD1 on Gene Expression in Oral Squamous Cell Carcinoma

| Gene | Effect of GSK-LSD1 Treatment |

| CTGF/CCN2 | Attenuation of expression nih.govoncotarget.com |

| MMP13 | Attenuation of expression nih.govoncotarget.com |

| LOXL4 | Attenuation of expression nih.govoncotarget.com |

| Vimentin | Attenuation of expression nih.govoncotarget.com |

| E-cadherin | Increased expression nih.govoncotarget.com |

Table 5: Immunomodulatory Effects of GSK-LSD1 in Breast Cancer Models

| Model | Treatment | Key Immunological Changes |

| Triple-Negative Breast Cancer (TNBC) | Hydrogel-loaded GSK-LSD1 | Increased CD8+ T cells; Increased CD8+/Treg ratio frontiersin.org |

| Chemoresistant 4T1 model | GSK-LSD1 (alone or with 5-FU) | Downregulation of tumor-initiating cells; Enhanced T-cell mediated antitumor immunity; Increased CD8+ T cell infiltration; Increased CD8+/Treg ratio ntu.edu.sg |

Table 6: Sensitivity of Prostate Cancer Cells to LSD1 Inhibitors

| Cell Type | Inhibitor Type | Effect on Cell Viability |

| Prostate adenocarcinoma | Catalytic (GSK-2879552) | No significant effect at doses up to 10 μM nih.gov |

| Neuroendocrine prostate cancer (NEPC) | Allosteric (SP2509) | Sensitive to inhibition nih.gov |

Table 7: Response of Small Cell Lung Cancer to LSD1 Inhibition

| Cancer Type | Inhibitor | Effect on Cell Growth | Proposed Mechanism |

| Small Cell Lung Cancer (SCLC) | GSK2879552 | Predominantly cytostatic growth inhibition tandfonline.comselleckchem.com | Inhibition of histone demethylation leading to altered neuroendocrine gene expression researchgate.netnih.gov |

Epigenetic Regulation in Stem Cell Biology and Development

The epigenetic modifier Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a critical regulator of gene expression programs that determine the balance between self-renewal and differentiation in stem cells. nih.gov As a histone demethylase, LSD1 can remove methyl groups from mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2). nih.gov Its activity is context-dependent, and it often functions within larger protein complexes, such as the CoREST complex, to repress or activate gene transcription. nih.govuc.pt The small molecule inhibitor, this compound, serves as a potent and selective tool to probe the functions of LSD1 in various developmental processes. thesgc.org GSK-LSD1 is an irreversible, mechanism-based inhibitor of LSD1 with a reported IC50 of 16 nM and over 1,000-fold selectivity against other related enzymes. thesgc.org Its application in preclinical research has illuminated the pivotal role of LSD1 in embryonic development, blood cell formation, and neurogenesis.

Embryonic Stem Cell Differentiation

LSD1 is essential for maintaining the pluripotency and self-renewal of embryonic stem cells (ESCs). nih.gov It is highly expressed in undifferentiated human ESCs, where it functions to silence developmental genes. nih.govuc.pt LSD1 achieves this by targeting enhancers co-occupied by key pluripotency factors like OCT4 and NANOG. nih.gov The deletion of the Lsd1 gene in mice results in embryonic lethality, highlighting its indispensable role in developmental processes. nih.govgoogle.com

The inhibition of LSD1 using chemical probes like this compound triggers the differentiation of ESCs. Depletion of LSD1 in human ESCs leads to a rapid increase in the expression of markers for the endodermal and mesodermal lineages, including EOMES, BMP2, FOXA2, and SOX17. nih.gov This differentiation is associated with an increase in H3K4me2/3 methylation levels at the promoters of these developmental genes, leading to a decrease in cell growth and a shift away from the pluripotent state. nih.gov Studies have shown that LSD1 controls embryonic development by repressing enhancers, a process necessary to allow for proper ESC differentiation. biorxiv.org By preventing the demethylation of H3K4, LSD1 inhibition facilitates the expression of lineage-specific genes that are normally repressed in the pluripotent state. uc.ptgoogle.com

Hematopoiesis and Hematopoietic Stem Cell (HSC) Propagation

LSD1 is a central regulator of hematopoiesis, the process of forming mature blood cells from hematopoietic stem cells (HSCs). thesgc.orgacs.orgelifesciences.org It is essential for the maintenance of adult HSCs and plays a role in the differentiation of virtually all blood cell lineages. elifesciences.orgnih.gov The loss of LSD1 function has profound and detrimental effects on both early and late stages of hematopoiesis. elifesciences.org In normal development, LSD1 represses gene expression programs specific to hematopoietic stem and progenitor cells (HSPCs) during their differentiation into mature lineages. elifesciences.orgnih.gov This repression is crucial for the proper silencing of stem cell-associated genes, which is a prerequisite for terminal differentiation. elifesciences.org

The use of this compound and other LSD1 inhibitors has revealed complex, context-dependent roles in HSC propagation and differentiation. Inhibition of the GFI1B-LSD1 interaction with GSK-LSD1 in normal iPSC-derived megakaryocytes leads to the activation of myeloid genes, suggesting that this complex normally represses programs that induce myeloid differentiation while promoting megakaryopoiesis. nih.gov Conversely, other studies show that inhibiting LSD1 can prevent differentiation and promote the ex vivo expansion of human cord blood-derived CD34+ cells and long-term repopulating HSCs. nih.gov This effect is linked to the enrichment of HSC-specific gene sets and the downregulation of genes associated with committed erythroid, megakaryocytic, myeloid, and lymphoid progenitors. nih.gov However, complete loss or knockdown of LSD1 has also been shown to severely inhibit terminal granulopoiesis, erythropoiesis, and platelet production while promoting monopoiesis. acs.org

Table 1: Effects of LSD1 Inhibition on Hematopoietic Lineages

| Cell Type/Process | Effect of LSD1 Inhibition/Loss | Research Finding | Citation(s) |

| HSC Propagation | Promotes ex vivo expansion | Inhibition of LSD1 induces rapid expansion of human cord blood CD34+ cells and prevents differentiation. | nih.gov |

| HSC Self-Renewal | Reduced capability | Bone marrow with LSD1-deficient cells could not replenish myeloid and lymphoid progenitors upon transplantation. | elifesciences.org |

| Megakaryopoiesis | Represses myeloid traits | GFI1B and LSD1 work together to facilitate megakaryopoiesis while repressing myeloid differentiation programs. | nih.gov |

| Erythropoiesis | Severely inhibited | LSD1 knockout results in a reduction of erythropoiesis. | acs.org |

| Granulopoiesis | Severely inhibited | LSD1 knockout leads to a reduction in granulopoiesis. | acs.org |

| Platelet Production | Severely inhibited | LSD1 knockout results in reduced platelet production. | acs.org |

| Monopoiesis | Promoted | Monopoiesis was the only lineage promoted by LSD1 deficiency. | acs.org |

Neuronal Development and Neurogenesis

LSD1 plays a crucial, yet functionally distinct, role in human neurogenesis compared to its role in other species like mice. indiaalliance.org Despite being a highly conserved gene, its downstream targets and molecular functions in the developing human brain are unique. indiaalliance.orgscisoup.org LSD1 acts as a critical switch between proliferation and differentiation in human neural stem cells (hNSCs). indiaalliance.org Its inhibition leads to increased proliferation of progenitor cells and a corresponding reduction in the generation of neurons. indiaalliance.orgnih.gov This suggests that LSD1's primary function in this context is to promote neuronal differentiation by repressing genes that maintain a proliferative, progenitor-like state. nih.govresearchgate.net

In the developing human brain, neurogenesis begins with neural stem cells undergoing symmetric divisions to expand the progenitor pool, followed by a switch to asymmetric divisions to produce neurons. scisoup.orgnih.gov LSD1 is a key chromatin regulator in this critical switch. researchgate.net Research using this compound to inhibit LSD1 in hNSCs has shown a significant decrease in neuronal production. researchgate.net This reduction in neurogenesis is not due to increased cell death, but rather to an increase in the proliferation of SOX2-positive hNSCs, which are prompted to re-enter the cell cycle instead of terminally differentiating. researchgate.net Genome-wide analyses confirm that LSD1 functions primarily as a repressor during human neurogenesis, and its inhibition leads to the upregulation of specific gene programs that antagonize neuronal differentiation. oup.com

A key mechanism by which LSD1 facilitates human neurogenesis is by directly repressing genes associated with the extracellular matrix (ECM) and cell adhesion. indiaalliance.orgnih.govnih.gov These gene families are enriched in human neural progenitors and their suppression is necessary for differentiation to proceed. researchgate.netoup.com Upon treatment of hNSCs with GSK-LSD1, RNA-sequencing analysis revealed that the most significantly upregulated biological pathways were related to cell adhesion and ECM organization. nih.gov

Chromatin immunoprecipitation sequencing (ChIP-seq) has shown that LSD1 directly binds to the regulatory regions of these genes. nih.govresearchgate.net Its inhibition leads to an increase in active and enhancer-associated histone marks (H3K4me1/2) at these sites, resulting in their transcriptional activation. oup.comnih.gov The overexpression of these downstream ECM and cell adhesion genes is sufficient to mimic the effects of LSD1 inhibition, leading to reduced neurogenesis. nih.govresearchgate.net This demonstrates that the repression of this specific gene network is a novel and critical function of LSD1 in regulating human neuronal development. oup.comnih.gov

Table 2: Representative ECM and Cell Adhesion Genes Regulated by LSD1

| Gene Category | Representative Genes Upregulated by LSD1 Inhibition | Function | Citation(s) |

| Extracellular Matrix | COL1A1, COL5A1, FN1 | Structural components of the ECM, involved in cell-matrix interactions. | nih.govresearchgate.net |

| Cell Adhesion | CDH2, CD44, ITGA6 | Mediate cell-cell and cell-matrix adhesion, influencing cell migration and signaling. | nih.govresearchgate.netsimpsonskinlab.org |

| Transcription Regulation | HES6, TLE1 | Transcription factors involved in maintaining a progenitor state and inhibiting differentiation. | nih.gov |

In addition to repressing ECM and cell adhesion genes, LSD1 directly modulates the Notch signaling pathway to facilitate neurogenesis. nih.govresearchgate.net The Notch pathway is a well-known regulator of cell fate decisions and is strongly associated with maintaining a proliferative state in stem and progenitor cells. indiaalliance.orgmdpi.com In hNSCs, LSD1 acts as a negative regulator of Notch signaling. nih.gov

Inhibition of LSD1 with GSK-LSD1 results in the upregulation of numerous Notch pathway downstream effector genes. nih.govnih.gov ChIP-seq and RNA-seq data show that LSD1 directly binds to these genes and represses their expression. nih.gov Key upregulated effectors include the transcriptional repressors HES6 and TLE1, which are known to inhibit neurogenesis by promoting the proliferation of progenitor cells. nih.gov Overexpression of HES6 and TLE1 alone can replicate the effects of LSD1 inhibition, confirming that blocking the Notch signaling pathway is a crucial downstream mechanism of LSD1's pro-neurogenic function. nih.gov By repressing these Notch effectors, LSD1 allows hNSCs to exit the cell cycle and commit to a neuronal fate. nih.govresearchgate.net

Table 3: Notch Signaling Pathway Genes Modulated by LSD1 Inhibition

| Gene | Role in Notch Pathway | Effect of LSD1 Inhibition | Implication for Neurogenesis | Citation(s) |

| HES6 | Downstream Effector/Transcriptional Repressor | Upregulated | Promotes proliferation of progenitors, inhibits neurogenesis | nih.gov |

| TLE1 | Downstream Effector/Co-repressor | Upregulated | Promotes proliferation of progenitors, inhibits neurogenesis | nih.gov |

| NOTCH3 | Notch Receptor | Upregulated | Activation of Notch signaling maintains progenitor state | simpsonskinlab.org |

| ASCL1 | Transcription Factor (suppressed by Notch) | Downregulated | Downregulation is consistent with Notch activation, leading to reduced neuroendocrine differentiation | fredhutch.org |

Application in Autism Models (e.g., Shank3)

The compound GSK-LSD1, an inhibitor of Lysine-specific demethylase 1 (LSD1), has been investigated for its therapeutic potential in preclinical models of autism spectrum disorder (ASD). oup.comresearchgate.net Research has particularly focused on models with a deficiency in the SHANK3 gene, a high-confidence risk factor for ASD. nih.gov Studies using Shank3-deficient mice, which exhibit core behavioral symptoms of autism, have shown that treatment with GSK-LSD1 can produce a significant rescue of these deficits. researchgate.netnih.gov

A brief treatment regimen with LSD1 inhibitors, including GSK-LSD1, has been found to robustly ameliorate social interaction deficits and reduce repetitive behaviors in these mouse models. nih.gov This behavioral recovery is linked to the restoration of synaptic function. Specifically, LSD1 inhibition has been shown to reverse the deficits in N-methyl-D-aspartate (NMDA) receptor function in the prefrontal cortex and correct the abnormal alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated currents in the striatum of Shank3-deficient mice. nih.gov

Mechanistically, the therapeutic effects appear to stem from the epigenetic regulation of gene expression. Histone lysine 4 dimethylation (H3K4me2), a mark associated with gene activation, is found to be decreased in the prefrontal cortex of both human ASD patients and Shank3-deficient mice. nih.gov Treatment with an LSD1 inhibitor like GSK-LSD1 restores the genomic occupancy of H3K4me2 and the expression of genes that were previously downregulated. nih.gov These rescued genes are significantly enriched in pathways related to synaptic signaling and neurodevelopment. nih.gov Among the most significantly rescued genes is the immediate early gene Egr1, which is closely linked to neuronal plasticity. nih.gov In some studies, a synergistic effect was observed when GSK-LSD1 was co-administered with a histone deacetylase (HDAC) inhibitor, Romidepsin, leading to a significant recovery of behavioral symptoms and NMDAR function in adult Shank3 mice. researchgate.net

| Model System | Key Finding | Associated Molecular Change | Reference |

|---|---|---|---|

| Shank3-deficient mice | Rescue of social deficits and repetitive behaviors. | Restoration of NMDA receptor function in prefrontal cortex. | nih.gov |

| Shank3-deficient mice | Amelioration of social preference deficits. | Restoration of AMPA receptor currents in striatum. | nih.gov |

| Shank3-deficient mice | Improved sociability. | Restored expression of synaptic signaling genes (e.g., Egr1). | researchgate.netnih.gov |

| Adult Shank3 mice (co-treatment) | Significant recovery of behavioral symptoms. | Enhanced H3 acetylation and NMDAR function recovery (with Romidepsin). | researchgate.net |

Osteoblast Differentiation

The role of LSD1 and the effect of its inhibition by GSK-LSD1 have been examined in the context of bone formation and osteoblast differentiation. utupub.fi Studies demonstrate that LSD1 expression and its enzymatic activity are necessary for the normal differentiation and function of osteoblasts. utupub.firesearchgate.net

Pharmacological inhibition of LSD1 with GSK-LSD1 has been shown to suppress osteoblast differentiation and the formation of mineralized bone nodules in vitro. researchgate.netnih.gov In cell culture models using both MC3T3-E1 precursor cells and primary calvarial osteoblasts, treatment with GSK-LSD1 impairs the differentiation process. researchgate.net This is evidenced by reduced alkaline phosphatase (ALP) activity and decreased mineralization, as shown by Von Kossa staining. researchgate.net The inhibition of differentiation is accompanied by a downregulation in the mRNA expression of key osteoblast-related genes. researchgate.net One study noted that GSK-LSD1 slightly inhibited osteoblast differentiation at a concentration of 2 μM. mdpi.com

| Model System | Treatment | Observed Effect | Reference |

|---|---|---|---|

| MC3T3-E1 cells | GSK-LSD1 | Suppressed differentiation (↓ ALP staining, ↓ Von Kossa staining). | researchgate.net |

| Primary calvarial osteoblasts | GSK-LSD1 | Impaired differentiation and ↓ expression of osteoblast genes. | researchgate.net |

| Wild-type mice | GSK-LSD1 (in vivo) | Decreased osteoblast number and activity, leading to trabecular osteopenia. | nih.gov |

| Bone marrow-derived macrophages (BMMs) | GSK-LSD1 (2µM) | Slight inhibition of osteoblast differentiation. | mdpi.com |

T Cell Development

LSD1 plays a critical role in the epigenetic regulation of gene expression during the development of T cells. rupress.org Research indicates that Lsd1 is essential for the proper progression of late T cell development. rupress.org Pharmacological inhibition of LSD1 with GSK-LSD1 has been utilized as a tool in differentiation assays to probe the function of LSD1 at specific developmental stages, such as the transition from early T-cell progenitors (ETPs) and DN2 (double-negative 2) thymocytes. rupress.org

Genetic deletion of Lsd1 in thymocytes results in a developmental block at the CD4+CD8+ double-positive stage and leads to the aberrant overexpression of multiple gene programs that should normally be repressed. rupress.org This highlights the crucial repressive function of LSD1 in T cell maturation. rupress.org Beyond development, targeting LSD1 has implications for mature T cell function in the context of immunity. Inhibition of T cell-intrinsic LSD1 has been shown to sustain T cell invigoration, suggesting a role in preventing T cell exhaustion. nih.gov Furthermore, pharmacologically inhibiting LSD1 can promote the differentiation of activated CD4+ T cells towards a Th1 (T helper 1) phenotype and enhance the infiltration of cytotoxic CD8+ T cells into tumors. nih.govnih.gov

Immunomodulatory Effects and Inflammation

Modulation of Natural Killer (NK) Cell Activity and Cytotoxicity

GSK-LSD1, as a catalytic inhibitor of LSD1, has been shown to modulate the anti-tumor activity of Natural Killer (NK) cells. frontiersin.orgfrontiersin.org Research indicates that irreversible catalytic inhibitors like GSK-LSD1 can promote the killing of tumor cells by NK cells. frontiersin.org This effect was observed in a study on diffuse intrinsic pontine glioma (DIPG), where GSK-LSD1 enhanced both the cytotoxicity and the infiltration of NK cells into tumors. nih.gov

The mechanism behind this enhanced cytotoxicity involves the upregulation of ligands on the surface of tumor cells that are recognized by activating receptors on NK cells. frontiersin.org Specifically, LSD1 inhibition can increase the expression of innate immune receptors such as SLAMF7, MICB, and ULBP-4 on glioma cells, rendering them more susceptible to NK cell-mediated lysis. frontiersin.org It is important to distinguish the effects of catalytic inhibitors like GSK-LSD1 from scaffolding LSD1 inhibitors (e.g., SP-2509), which have been reported to impair NK cell metabolism and cytotoxic function under certain conditions. frontiersin.orgnih.gov While one study noted that all tested LSD1 inhibitors reduced NK lysis ability to some degree, the scaffolding inhibitors were found to be the most potent in this suppressive effect. frontiersin.org

Impact on Macrophage Polarization and T-cell Infiltration

The inhibition of LSD1 with compounds like GSK-LSD1 has a significant impact on the composition and function of immune cells within the tumor microenvironment, particularly macrophages and T cells. nih.gov LSD1 inhibitors can promote the polarization of tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype towards an anti-tumoral, pro-inflammatory M1 phenotype. nih.govfrontiersin.org GSK-LSD1 has been identified as a potential anti-inflammatory agent that can prevent the repression of catalase in macrophages stimulated with lipopolysaccharide (LPS), a process linked to M1 polarization. mdpi.com In vivo experiments using cells with a mutant LSD1 that mimics inhibition resulted in increased recruitment of macrophages to tumors. biorxiv.org

In addition to its effects on macrophages, LSD1 inhibition robustly enhances the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment. nih.govnih.govfrontiersin.org This is a critical step for effective anti-tumor immunity. The mechanism involves increasing the expression of specific chemokines that attract T cells. Studies in triple-negative breast cancer (TNBC) have shown that inhibiting LSD1 enhances the enrichment of the activating H3K4me2 mark in the promoter regions of the chemokines CCL5, CXCL9, and CXCL10. researchgate.net The subsequent increase in the secretion of these chemokines promotes the recruitment of CD8+ T cells into the tumor, where they can exert their killing function. researchgate.net

Attenuation of NF-κB Signaling and Inflammatory Response (e.g., in Endothelial Cells, OSCC)

GSK-LSD1 has been shown to attenuate inflammatory responses by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov In the context of oral squamous cell carcinoma (OSCC), pharmacological inhibition of LSD1 with GSK-LSD1 effectively attenuates NF-κB signaling. nih.govcellphysiolbiochem.comnih.gov This action consequently dampens downstream inflammatory signaling pathways and the expression of genes involved in checkpoint regulation. nih.govcellphysiolbiochem.com

Research in human endothelial cells has further detailed the anti-inflammatory profile of LSD1 inhibition. cellphysiolbiochem.com In models of LPS-activated endothelial cells, inhibition of LSD1 resulted in a decreased inflammatory response, characterized by reduced recruitment of monocytes and diminished extracellular secretion of numerous pro-inflammatory cytokines. cellphysiolbiochem.com A similar effect was observed in an in-vitro model using peripheral blood mononuclear cells (PBMCs) from patients with severe COVID-19, where GSK-LSD1 treatment significantly attenuated the expression of NF-κB-dependent pro-inflammatory cytokine genes. nih.gov This suggests a potential role for GSK-LSD1 in mitigating cytokine release syndrome. nih.gov The underlying mechanism involves LSD1's role in stabilizing the p65 subunit of NF-κB through demethylation; by inhibiting LSD1, GSK-LSD1 prevents this stabilization, leading to reduced NF-κB activity and a tempered inflammatory response. nih.gov

| Cell/Tissue Model | Key Finding | Downstream Effect | Reference |

|---|---|---|---|

| Oral Squamous Cell Carcinoma (OSCC) | Attenuates NF-κB signaling. | Inhibits inflammatory signaling pathways. | nih.govcellphysiolbiochem.comnih.gov |

| LPS-activated endothelial cells | Inhibits NF-κB p65 translocation. | Decreased monocyte recruitment and pro-inflammatory cytokine secretion. | cellphysiolbiochem.com |

| Severe COVID-19 PBMCs (in vitro) | Decreased nuclear NF-κB p65. | Reduced expression of pro-inflammatory cytokine genes. | nih.gov |

Role in Sepsis-Induced Mortality Models

The chemical compound GSK-LSD1 has been utilized as an inhibitor of lysine-specific demethylase 1 (LSD1) in research models studying sepsis-induced mortality. scientificlabs.iesigmaaldrich.comsigmaaldrich.com Sepsis is characterized by a dysregulated host response to infection, often leading to life-threatening organ dysfunction. A critical aspect of this dysregulation is the overproduction of inflammatory cytokines, a phenomenon known as a cytokine storm, which can result in acute respiratory distress syndrome (ARDS) and death. nih.gov

Research has highlighted the role of the PKCα-LSD1-NF-κB signaling pathway in the epigenetic control of the inflammatory response. nih.govnih.gov In response to lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong immune response, LSD1 is phosphorylated by Protein Kinase C alpha (PKCα). nih.gov This phosphorylation is crucial for the subsequent inflammatory cascade. nih.gov

Studies using mouse models of sepsis have shown that inhibiting either PKCα or the activity of LSD1 can improve survival rates. nih.govnih.gov Specifically, the inhibition of LSD1 activity in mice has been demonstrated to attenuate sepsis-induced mortality. nih.gov This effect is linked to the role of LSD1 in stabilizing the NF-κB p65 subunit, a key regulator of pro-inflammatory gene expression. nih.govnih.gov By inhibiting LSD1, the stability of p65 is reduced, leading to decreased expression of inflammatory cytokines. nih.gov

In peripheral blood mononuclear cells (PBMCs) isolated from patients with severe COVID-19, which can also present with sepsis and ARDS, treatment with GSK-LSD1 in vitro led to a significant reduction in pro-inflammatory cytokines. nih.gov This suggests that targeting LSD1 could be a therapeutic strategy to control the excessive inflammation that drives mortality in sepsis. nih.govnih.gov

Application in Retinal Degenerations (e.g., Retinitis Pigmentosa)

GSK-LSD1 has been investigated for its potential neuroprotective effects in models of retinal degeneration, particularly retinitis pigmentosa (RP). nih.govnih.gov RP is a group of inherited diseases that cause the progressive death of rod photoreceptor cells, leading to vision loss. nih.govnih.gov

In a mouse model of RP (the rd10 mouse), systemic treatment with LSD1 inhibitors, including GSK-LSD1, has been shown to block the degeneration of rod photoreceptors and preserve visual function. nih.govjneurosci.org This neuroprotective effect is associated with several molecular changes. Treatment with GSK-LSD1 helps maintain the expression of genes specific to rod photoreceptors while downregulating genes involved in inflammation, gliosis (a reactive change of glial cells in response to damage), and cell death. nih.govjneurosci.org

The proposed mechanisms for this protective action are twofold. First, by inhibiting LSD1, GSK-LSD1 is thought to promote a more "open" and accessible chromatin structure. nih.gov This increased accessibility may allow for the expression of neuroprotective genes, such as those in the Wnt signaling pathway, within the photoreceptor cells themselves. nih.gov

Second, LSD1 inhibition appears to suppress the inflammatory response in the retina. nih.govjneurosci.orgresearchgate.net Inflammation, particularly involving microglia, is a known contributor to photoreceptor cell death in retinal degenerations. nih.govjneurosci.org By inhibiting LSD1, GSK-LSD1 may block the inflammatory cascade, thereby creating a more favorable environment for photoreceptor survival. nih.govjneurosci.orgresearchgate.net For instance, in the rd10 mouse model, treatment with GSK-LSD1 reversed the upregulation of several inflammatory pathways. researchgate.net

It is important to note that the continuous presence of the LSD1 inhibitor appears necessary to prevent the progression of rod degeneration in these models. nih.gov

Antiviral Applications

Herpesvirus Infection, Shedding, and Recurrence

The inhibition of LSD1 has emerged as a potential strategy to control herpes simplex virus (HSV) infections. nih.govnih.gov The initiation of HSV infection and its reactivation from a latent state depend on a complex of transcriptional coactivators that includes the histone demethylase LSD1. nih.gov Inhibiting LSD1 leads to the epigenetic suppression of the viral genome, effectively blocking infection and reactivation. nih.govnih.gov

In various animal models of HSV infection, pharmaceutical inhibition of LSD1 has been shown to reduce primary infection, decrease viral shedding (the release of infectious virus particles), and suppress recurrence of the disease. nih.govnih.gov2minutemedicine.com This has been demonstrated in models of HSV-1 and HSV-2 infections. nih.gov For example, in a guinea pig model of genital herpes (HSV-2), oral treatment with an LSD1 inhibitor reduced the number of positive vaginal swabs and lowered the levels of the viral genome. 2minutemedicine.com

The mechanism behind this antiviral effect involves enhancing the repressive epigenetic marks on the viral genome. nih.gov2minutemedicine.com Specifically, inhibiting LSD1 leads to an increase in repressive histone methylation (H3K9 methylation) at the immediate-early gene regions of the virus. nih.gov This epigenetic modification effectively silences viral gene expression, thereby preventing the virus from replicating and causing disease. nih.gov This approach is distinct from current antiviral drugs that primarily target viral DNA replication. nih.gov

While much of the in vivo research has utilized the monoamine oxidase inhibitor tranylcypromine (B92988), which also inhibits LSD1, specific LSD1 inhibitors like OG-L002 have also demonstrated efficacy in reducing HSV lytic infection and reactivation in vitro. nih.govtandfonline.com

Human Immunodeficiency Virus (HIV) Latency Activation Studies

The role of GSK-LSD1 in the context of Human Immunodeficiency Virus (HIV) has been explored in studies aimed at understanding and reversing HIV latency. scientificlabs.iesigmaaldrich.com HIV can establish a latent reservoir in infected cells, where the virus remains transcriptionally silent, making it invisible to the immune system and resistant to antiretroviral therapy. nih.gov A major goal of HIV cure research is to reactivate this latent virus so that it can be eliminated.

GSK-LSD1 has been used as a tool to investigate the role of LSD1 in maintaining HIV latency. scientificlabs.iesigmaaldrich.com LSD1 is a component of repressor complexes that are thought to contribute to the silencing of the integrated HIV provirus. asm.org

However, studies have yielded conflicting results regarding the direct effect of specific LSD1 inhibitors on HIV reactivation. In one study using a microglial cell line model of HIV latency (HC69 cells), specific LSD1 inhibitors, including GSK-LSD1, did not reactivate latent HIV. nih.gov In this particular model, the reactivation observed with the compound phenelzine (B1198762) was attributed to its anti-monoamine oxidase (MAO) activity rather than its weak LSD1 inhibitory function. nih.gov

Conversely, other research suggests that multiple histone lysine methyltransferases, including LSD1, are required for the establishment and maintenance of HIV-1 proviral silencing in primary cells. asm.org In these models, the inhibition of other methyltransferases, such as EZH2 and EHMT2, was sufficient to induce the reactivation of latent proviruses. asm.org The complex interplay of various epigenetic modifiers, including LSD1, in controlling HIV latency is an active area of investigation. nih.gov

Coronavirus-Induced Inflammation and Innate Antiviral Activity

GSK-LSD1 has been investigated as a potential therapeutic agent for severe coronavirus infections, such as COVID-19, primarily due to its ability to modulate the host's inflammatory response. nih.govbiorxiv.orgnih.gov Severe COVID-19 is often characterized by a "cytokine storm," an excessive and uncontrolled release of pro-inflammatory cytokines that leads to acute respiratory distress syndrome (ARDS) and sepsis. nih.gov

Research has shown that in peripheral blood mononuclear cells (PBMCs) from severe COVID-19 patients, GSK-LSD1 treatment in vitro can significantly reduce the production of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. nih.gov This effect is attributed to the inhibition of the PKCα-LSD1-NF-κB signaling pathway, which is hyperactivated in severe COVID-19. nih.gov By inhibiting LSD1, GSK-LSD1 reduces the stability of the NF-κB p65 subunit, thereby dampening the expression of NF-κB-dependent inflammatory genes. nih.gov

Furthermore, studies using in vitro mouse models of coronavirus infection (Murine Hepatitis Virus) have shown that inhibiting LSD1 can selectively suppress the NF-κB-dependent inflammatory response of macrophages without compromising the innate antiviral interferon response. biorxiv.orgbiorxiv.orgnih.govresearchgate.net In fact, LSD1 ablation was found to enhance an interferon-independent antiviral response and block viral egress through the lysosomal pathway. biorxiv.orgnih.govresearchgate.net This suggests that LSD1 inhibitors could curb the tissue-damaging inflammation associated with severe coronavirus infections while potentially preserving or even enhancing the body's intrinsic ability to fight the virus. biorxiv.orgnih.govresearchgate.net

Metabolic Regulation

GSK-LSD1 has been studied for its role in regulating systemic metabolism, particularly in the context of obesity and its associated complications like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.netnih.govbiorxiv.org Lysine-specific demethylase 1 (LSD1) is considered a nutrient-regulated chromatin modifier that plays a role in the metabolic reprogramming associated with obesity. nih.govnih.gov

In mouse models of obesity and type 2 diabetes (e.g., db/db mice), systemic administration of GSK-LSD1 has been shown to produce several beneficial metabolic effects. nih.govresearchgate.netnih.govbiorxiv.org These include:

Reduced food intake and body weight: GSK-LSD1 treatment leads to a decrease in hyperphagia (excessive eating) and subsequent weight gain. nih.govnih.gov

Improved glycemic control: The compound helps normalize blood glucose levels and improves glucose tolerance. nih.govbiorxiv.org

Enhanced insulin (B600854) sensitivity: GSK-LSD1 improves the body's response to insulin. nih.govresearchgate.netnih.gov

Amelioration of NAFLD: It reverses the accumulation of fat in the liver. nih.govresearchgate.netnih.gov

Interestingly, GSK-LSD1 appears to have little to no effect on the systemic metabolism of lean mice, suggesting its role is context-dependent, specifically targeting the maladaptive metabolic changes that occur in obesity. nih.govresearchgate.netnih.govbiorxiv.org The primary site of insulin sensitization by GSK-LSD1 has been identified as white adipose tissue. nih.govnih.govbiorxiv.org In this tissue, the compound reduces adipocyte inflammation and lipolysis (the breakdown of fats). nih.govnih.govbiorxiv.org The reversal of NAFLD is thought to occur indirectly, potentially as a consequence of reduced lipolysis in fat cells and subsequent changes in lipid partitioning. nih.govnih.gov

The tables below summarize the key findings from preclinical research on this compound across various applications.

Table 1: Summary of this compound in Sepsis and Retinal Degeneration Models

| Application Area | Model System | Key Findings | References |

|---|---|---|---|

| Sepsis-Induced Mortality | Mouse models (LPS-induced); In vitro (human PBMCs) | Attenuates mortality; Reduces pro-inflammatory cytokine production by inhibiting the PKCα-LSD1-NF-κB pathway. | scientificlabs.iesigmaaldrich.comsigmaaldrich.comnih.govnih.gov |

| Retinal Degeneration (Retinitis Pigmentosa) | rd10 mouse model | Blocks rod photoreceptor death; Preserves visual function; Downregulates inflammatory and cell death genes; Promotes expression of neuroprotective genes. | nih.govnih.govjneurosci.orgjneurosci.orgresearchgate.net |